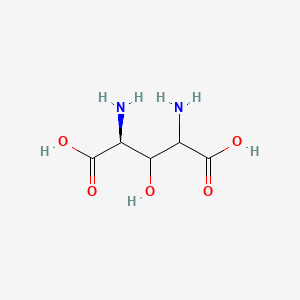
1,4-Diphenyl-4-(trifluoromethyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-4-(trifluoromethyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-4-(trifluoromethyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-4-(trifluoromethyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions, such as:
Oxidizing agents: For oxidation reactions, common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reducing agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted triazine compounds.
Scientific Research Applications
1,4-Diphenyl-4-(trifluoromethyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-4-(trifluoromethyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to specific biochemical effects. In an industrial context, its mechanism may involve its role as a catalyst or reactant in chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine compound without the diphenyl and trifluoromethyl groups.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: A triazine compound with trifluoromethyl groups at different positions.
1,4-Diphenyl-1,3,5-triazine: A triazine compound with diphenyl groups but lacking the trifluoromethyl group.
Uniqueness
1,4-Diphenyl-4-(trifluoromethyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one is unique due to the presence of both diphenyl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity that may not be observed in other similar compounds.
Properties
CAS No. |
61705-50-8 |
|---|---|
Molecular Formula |
C16H12F3N3O |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
3,6-diphenyl-6-(trifluoromethyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)15(12-7-3-1-4-8-12)20-11-22(14(23)21-15)13-9-5-2-6-10-13/h1-11H,(H,21,23) |
InChI Key |
JNLFCDWDYWCEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC(=O)N(C=N2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14557126.png)





![2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14557169.png)

![Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]-](/img/structure/B14557177.png)



![2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate](/img/structure/B14557194.png)

